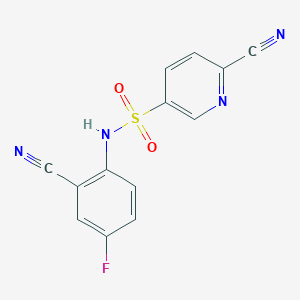
1-(4-Methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPP is a synthetic compound that belongs to the class of organic compounds known as ketones.
Scientific Research Applications
Liquid Crystalline Polyacetylenes
The compound 1-(4-Methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone has been utilized in the synthesis of liquid crystalline polyacetylenes. These materials show potential in tuning molecular alignments through mechanical perturbations, indicating applications in materials science and nanotechnology (Kong & Tang, 1998).
Renewable Building Blocks for Polybenzoxazine
Research has explored the use of phenolic compounds like this compound in creating renewable building blocks for polybenzoxazine, a class of thermosetting polymers. This highlights its potential in developing sustainable materials (Trejo-Machin et al., 2017).
Synthesis of Indanones
The compound is also involved in the synthesis of indanones, which have applications in organic chemistry and pharmaceuticals. The process involves acid-catalyzed ring closure, demonstrating its utility in synthetic chemistry (Brown, Denman, & O'donnell, 1971).
Aryl Ketone Chlorination
In the field of organic synthesis, this compound has been used in studies involving the α-chlorination of aryl ketones. This research has implications for developing new synthetic pathways in chemical production (Tsuruta et al., 1985).
Natural Methoxylated Propiophenones Synthesis
The compound plays a role in the semisynthesis of natural methoxylated propiophenones, a process that is important in the field of medicinal chemistry and natural product synthesis (Joshi, Sharma, & Sinha, 2005).
Antioxidant Activities
Research into the antioxidant activities of phenols and catechols has included the study of methoxyphenyl derivatives like this compound. This research is relevant to pharmaceuticals and nutraceuticals, where antioxidant properties are valuable (Barclay, Edwards, & Vinqvist, 1999).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-phenoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-19-11-7-17(8-12-19)22(24)15-16-23-18-9-13-21(14-10-18)26-20-5-3-2-4-6-20/h2-14,23H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIDEISPWRGILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

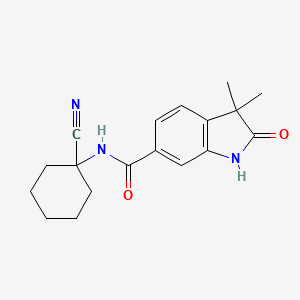
![1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate](/img/structure/B2708786.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)
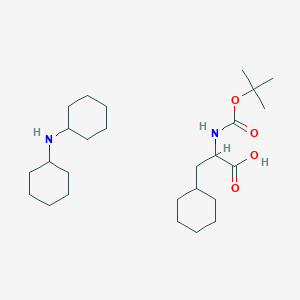
![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)
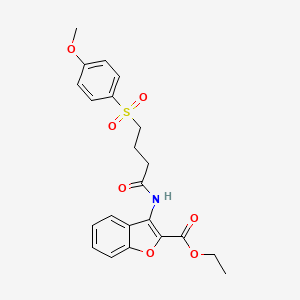
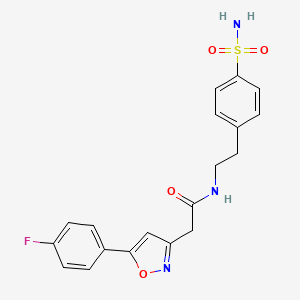

![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)
![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)
![2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol](/img/structure/B2708799.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)

